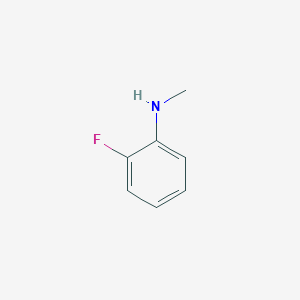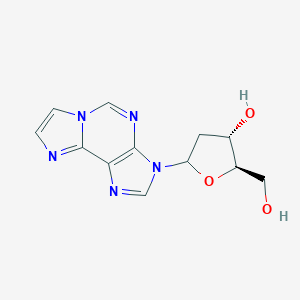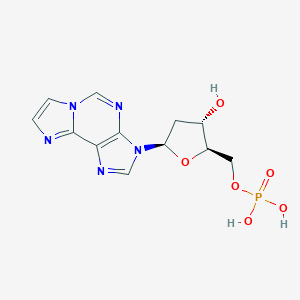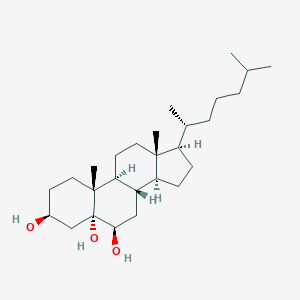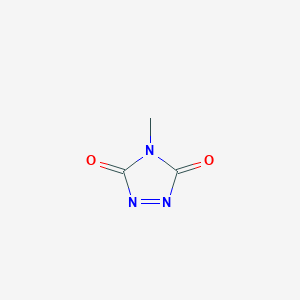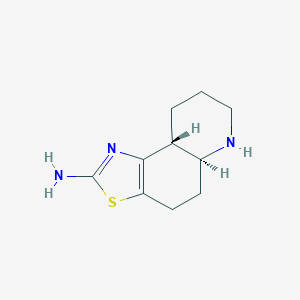
trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine, also known as THIQ, is a heterocyclic compound that exhibits a wide range of biological activities. THIQ is a highly potent and selective agonist of the mu-opioid receptor (MOR), which makes it a promising candidate for the development of new analgesic drugs.
Mecanismo De Acción
Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine exerts its analgesic effects by binding to the MOR and activating the downstream signaling pathways. This results in the inhibition of pain transmission and the activation of reward pathways in the brain. trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is highly selective for the MOR and does not activate other opioid receptors, which reduces the risk of side effects.
Efectos Bioquímicos Y Fisiológicos
Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce rewarding effects in animal models of drug abuse, which suggests that it may have potential for the treatment of addiction. trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been shown to have a long duration of action and to be highly bioavailable, which makes it a promising candidate for the development of new analgesic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a highly potent and selective agonist of the MOR, which makes it a valuable tool for investigating the mechanisms of opioid receptor activation. However, trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a complex molecule that requires expertise in organic chemistry to synthesize. In addition, trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a controlled substance and requires special permits to handle and use in laboratory experiments.
Direcciones Futuras
Further research is needed to fully understand the mechanisms of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine activation of the MOR and to develop new analgesic drugs based on trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine. Future studies could investigate the potential of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine for the treatment of addiction and the development of novel analgesic drugs with improved efficacy and reduced side effects. Additionally, further research is needed to optimize the synthesis of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine and to develop new methods for its production.
Métodos De Síntesis
The synthesis of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine involves a multi-step process that starts with the condensation of 2-aminobenzaldehyde and cyclohexanone to form 2-amino-3-cyclohexenone. This intermediate is then reacted with thiourea in the presence of a base to form the thiazolidine ring. The final step involves the reduction of the thiazolidine ring to form trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine. The synthesis of trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been extensively studied for its analgesic properties. It has been shown to be a highly potent and selective agonist of the MOR, which is a key receptor involved in the regulation of pain. trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine has been used in numerous studies to investigate the mechanisms of opioid receptor activation and to develop new analgesic drugs.
Propiedades
Número CAS |
153260-24-3 |
|---|---|
Nombre del producto |
trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine |
Fórmula molecular |
C10H15N3S |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
(5aS,9aR)-4,5,5a,6,7,8,9,9a-octahydro-[1,3]thiazolo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C10H15N3S/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h6-7,12H,1-5H2,(H2,11,13)/t6-,7+/m1/s1 |
Clave InChI |
BAHUCMQZRKBOSK-RQJHMYQMSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](CCC3=C2N=C(S3)N)NC1 |
SMILES |
C1CC2C(CCC3=C2N=C(S3)N)NC1 |
SMILES canónico |
C1CC2C(CCC3=C2N=C(S3)N)NC1 |
Otros números CAS |
153260-24-3 |
Sinónimos |
TRANS-4,5,5A,6,7,8,9,9A-OCTAHYDROTHIAZOLO(4,5-F)QUINOLIN-2-AMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



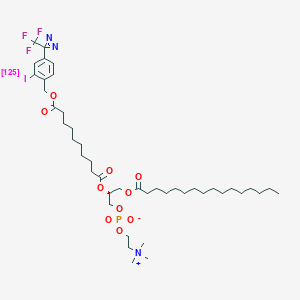
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)
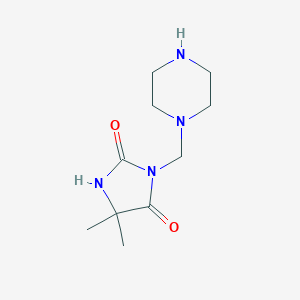

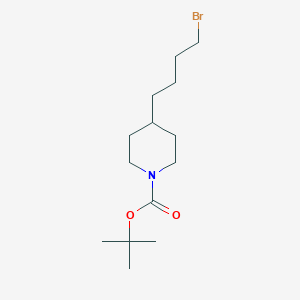
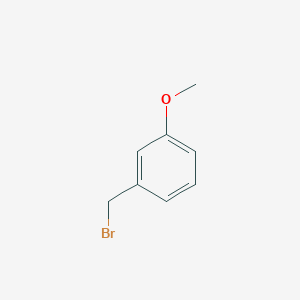
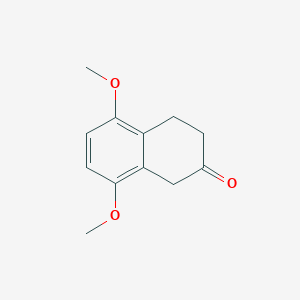
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)
